molecular formula C14H17F2N3 B11739940 [(2,5-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(2,5-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739940
M. Wt: 265.30 g/mol
InChI Key: OTTVTOZSKQHQIV-UHFFFAOYSA-N
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Description

(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a combination of fluorinated phenyl and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both fluorinated phenyl and pyrazole moieties, which confer specific electronic and steric properties that can enhance its interaction with biological targets and improve its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H17F2N3/c1-10(2)19-13(5-6-18-19)9-17-8-11-7-12(15)3-4-14(11)16/h3-7,10,17H,8-9H2,1-2H3

InChI Key

OTTVTOZSKQHQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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